molecular formula C14H23NO4 B2516187 O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 2231673-34-8

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

Cat. No.: B2516187
CAS No.: 2231673-34-8
M. Wt: 269.341
InChI Key: VZWFSVHTRCLQMR-UHFFFAOYSA-N
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Description

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups

Biochemical Analysis

Biochemical Properties

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to bind selectively to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing the rate of biochemical reactions . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic processes, leading to altered cellular metabolism . Additionally, the compound’s impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed . These effects include cellular toxicity, altered metabolic pathways, and potential organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its bioavailability and efficacy, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound is essential for its activity and function, as it needs to be present in the right cellular context to interact with its target biomolecules effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and methyl groups. Common synthetic routes may include:

  • Condensation Reactions: : These reactions involve the formation of the bicyclic structure through the condensation of appropriate precursors.

  • Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its therapeutic properties in drug development.

  • Industry: : Its unique structure may find use in materials science and other industrial applications.

Comparison with Similar Compounds

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate: can be compared with other similar compounds, such as:

  • tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

  • tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-10(15)7-11(9)12(16)18-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWFSVHTRCLQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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